REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4](=NO)[C:3]1=[O:15].[N+](=[CH2:18])=[N-].C[CH2:20][O:21]CC>C(Cl)Cl.CO>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:18])=[C:4]([O:21][CH3:20])[C:3]1=[O:15]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel (5 gm)
|
Type
|
WASH
|
Details
|
The major product of the reaction was eluted with 1% methanol/methylene chloride
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(=C(C2=CC=CC=C12)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |